2-Bromo-6-tert-butyl-4-methylphenol

Vue d'ensemble

Description

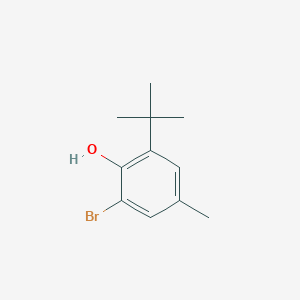

2-Bromo-6-tert-butyl-4-methylphenol is an organic compound with the molecular formula C11H15BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position, a tert-butyl group at the sixth position, and a methyl group at the fourth position on the phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-6-tert-butyl-4-methylphenol can be synthesized through several methods. One common approach involves the bromination of 6-tert-butyl-4-methylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced bromination techniques can enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-6-tert-butyl-4-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the phenolic group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the phenolic group.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.

Oxidation Products: Quinones or other oxidized phenolic compounds.

Reduction Products: De-brominated phenols or modified phenolic derivatives.

Applications De Recherche Scientifique

2-Bromo-6-tert-butyl-4-methylphenol has diverse applications, especially in scientific research, owing to its chemical properties. It is a brominated phenol derivative with a bromine atom and a tert-butyl group attached to a phenol ring.

Overview of this compound

this compound, also known as 2-bromo-6-(tert-butyl)-4-methylphenol, has the molecular formula and a molecular weight of 243.14000 .

Applications in Scientific Research

2-Bromo-6-tert-butylphenol serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in developing new materials and as a reagent in organic synthesis.

Comparison with Similar Compounds

2-Bromo-6-tert-butylphenol shares structural similarities with other bromophenols, such as 2-Bromo-4,6-di-tert-butylphenol, 4-Bromo-2,6-di-tert-butylphenol, 2-Bromo-6-methylphenol, and 4-Bromo-2-methylphenol.

Antimicrobial properties

A study has revealed the in vitro and in vivo antibiofilm potential of 2,6-Di-tert-butyl-4-methylphenol (DTBMP) against Vibrio spp . The effective biofilm inhibitory concentration (BIC) of DTBMP was identified as 250 μg/ml in tested Vibrio species . DTBMP can effectively inhibit bioluminescence production in V. harveyi and other biofilm-related virulence traits such as exopolysaccharides (EPS) production, hydrophobicity index, swimming, and swarming motility at its BIC concentration in three major pathogenic vibrios: V. harveyi, V. parahaemolyticus, and V. vulnificus . Real-time PCR studies showed the down-regulation of master quorum sensing (QS) regulator genes of V. harveyi such as luxR, luxS, luxP, luxQ, and luxO on treatment with DTBMP . In vivo results confirmed that DTBMP augmented the survival rate of Litopenaeus vannamei larvae .

Mécanisme D'action

The mechanism of action of 2-Bromo-6-tert-butyl-4-methylphenol involves its interaction with specific molecular targets and pathways. The bromine atom and phenolic group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact mechanism may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

2-Bromo-6-tert-butyl-4-methylphenol can be compared with other similar compounds, such as:

2-Bromo-4-methylphenol: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

2,6-Di-tert-butyl-4-methylphenol: Contains an additional tert-butyl group, which can influence its steric and electronic properties.

4-Bromo-2,6-di-tert-butylphenol: Has a different substitution pattern, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

2-Bromo-6-tert-butyl-4-methylphenol, with the molecular formula C11H15BrO, is a brominated phenolic compound that has garnered attention for its diverse biological activities. It is structurally similar to butylated hydroxytoluene (BHT), a well-known antioxidant, and exhibits potential in various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound functions primarily as an antioxidant . Its mechanism involves:

- Inhibition of Lipid Peroxidation : The compound effectively inhibits lipid peroxidation, a process that leads to oxidative damage in cellular membranes. This is crucial for maintaining cellular integrity and function.

- Enzyme Interaction : It interacts with key enzymes such as lipoxygenases and cyclooxygenases, which are involved in the metabolism of fatty acids. This interaction reduces the formation of reactive oxygen species (ROS), thereby mitigating oxidative stress.

- Apoptosis Modulation : Similar to BHT, metabolites of this compound may induce DNA strand breaks and apoptosis in cultured cells, highlighting its potential role in cancer research.

Cellular Effects

The biological effects of this compound vary across different cell types:

- Neuronal Cells : In studies involving neuronal cells, the compound has shown protective effects against oxidative damage by scavenging free radicals and enhancing the activity of antioxidant enzymes.

- Inflammation : The compound's ability to inhibit pro-inflammatory mediators suggests its potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. It demonstrated significant inhibition of bacterial growth, particularly against pathogenic strains associated with biofilm formation. The effective concentration for inhibiting biofilm formation was determined to be 250 μg/ml .

Patch Test Sensitization

Recent clinical reports highlighted cases of allergic contact dermatitis associated with exposure to products containing this compound monoacrylate. Patch tests revealed positive reactions at concentrations as low as 1.0% and 1.5% in petrolatum among sensitized patients, indicating its potential as a sensitizer in dermatological applications .

Table 1: Summary of Biological Activities

| Activity Type | Description | Effective Concentration |

|---|---|---|

| Antioxidant | Inhibits lipid peroxidation | Not specified |

| Antimicrobial | Inhibits growth of pathogenic bacteria | 250 μg/ml |

| Apoptosis Induction | Induces DNA strand breaks in cultured cells | Not specified |

| Sensitization | Positive patch test reactions in allergic patients | 1.0% - 1.5% |

Propriétés

IUPAC Name |

2-bromo-6-tert-butyl-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUQXFHQPACGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450968 | |

| Record name | 2-bromo-4-methyl-6-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-93-4 | |

| Record name | 2-bromo-4-methyl-6-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.